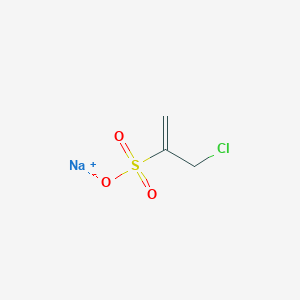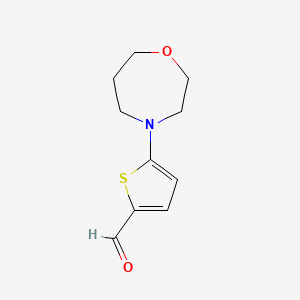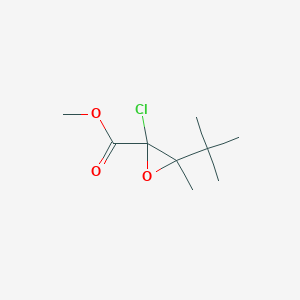![molecular formula C9H10BrClN4 B13219541 3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of bromine, butyl, and chlorine substituents on the pyrazolo[3,4-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and chlorine substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine core.
Attachment of the butyl group: Alkylation reactions are used to attach the butyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.
科学研究应用
3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It is investigated as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological studies: The compound is used in studies to understand its effects on cellular processes, such as apoptosis and cell proliferation.
Chemical biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, contributing to its inhibitory activity .
相似化合物的比较
3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the butyl group, which may affect its biological activity and selectivity.
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a tert-butyl group instead of a butyl group, potentially altering its pharmacokinetic properties.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks both the bromine and butyl substituents, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential as a therapeutic agent.
属性
分子式 |
C9H10BrClN4 |
|---|---|
分子量 |
289.56 g/mol |
IUPAC 名称 |
3-bromo-1-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H10BrClN4/c1-2-3-4-15-9-6(7(10)14-15)8(11)12-5-13-9/h5H,2-4H2,1H3 |
InChI 键 |
KAORJEUKDADZAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C(=NC=N2)Cl)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)


![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)

![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)




